3-(4-fluoro-1H-pyrazol-1-yl)pyridine chemical structure and physical properties
3-(4-fluoro-1H-pyrazol-1-yl)pyridine chemical structure and physical properties
An In-depth Technical Guide to 3-(4-fluoro-1H-pyrazol-1-yl)pyridine
Abstract
This technical guide provides a comprehensive overview of 3-(4-fluoro-1H-pyrazol-1-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The guide details its chemical structure, physicochemical properties, and provides an in-depth analysis of its spectroscopic characterization. Furthermore, a representative synthetic protocol is outlined, along with a discussion of its reactivity and stability. The potential applications of this molecule, particularly in the context of kinase inhibition and broader drug discovery, are also explored. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this important chemical entity.
Introduction
Heterocyclic compounds containing pyrazole and pyridine rings are prominent scaffolds in a vast array of biologically active molecules.[1][2][3] The fusion or linkage of these two ring systems often imparts favorable pharmacological properties, including enhanced binding to biological targets and improved metabolic stability.[1][3] The introduction of a fluorine atom can further modulate a molecule's electronic properties, lipophilicity, and metabolic fate, often leading to improved drug-like characteristics.[4]
3-(4-fluoro-1H-pyrazol-1-yl)pyridine belongs to this important class of compounds. Its structure, featuring a pyridine ring connected to a fluorinated pyrazole moiety, makes it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. This guide will serve as a detailed technical resource on its chemical and physical properties, synthesis, and characterization.
Chemical Structure and Properties
The chemical structure of 3-(4-fluoro-1H-pyrazol-1-yl)pyridine is characterized by a pyridine ring substituted at the 3-position with a 1H-pyrazol-1-yl group, which in turn is fluorinated at the 4-position of the pyrazole ring.
Chemical Structure
Figure 2: General workflow for the synthesis of 3-(4-fluoro-1H-pyrazol-1-yl)pyridine.
Detailed Experimental Protocol
While a specific protocol for 3-(4-fluoro-1H-pyrazol-1-yl)pyridine is not readily available in the provided search results, a general procedure can be adapted from the synthesis of similar pyrazolo[3,4-b]pyridine derivatives. [1][5][6] Step 1: Reaction Setup
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To a solution of 3-hydrazinopyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add 2-fluoro-1,3-dicarbonyl compound (1.1 eq).
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The reaction mixture is then heated to reflux for a period of 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
Step 2: Work-up and Extraction
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Upon completion, the reaction mixture is cooled to room temperature.
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The solvent is removed under reduced pressure.
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The residue is redissolved in an organic solvent like ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
Step 3: Purification
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The crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
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Fractions containing the desired product are combined and the solvent is evaporated to yield 3-(4-fluoro-1H-pyrazol-1-yl)pyridine as a solid.
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and confirmation of 3-(4-fluoro-1H-pyrazol-1-yl)pyridine. [7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. [7]
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and pyrazole rings. The protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the pyrazole ring will also resonate in the aromatic region, with their chemical shifts and coupling constants influenced by the fluorine substituent.
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¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment.
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¹⁹F NMR: The fluorine NMR spectrum will exhibit a single signal, the chemical shift of which is characteristic of a fluorine atom attached to an aromatic ring. [8]
Parameter Predicted Chemical Shift (ppm) ¹H NMR Pyridine-H: 7.0 - 9.0, Pyrazole-H: 7.5 - 8.5 ¹³C NMR 110 - 160 | ¹⁹F NMR | -110 to -140 (relative to CFCl₃) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. [1]
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Expected Ion Peaks: In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 164.06.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. [7]
| Functional Group | Expected Absorption Range (cm⁻¹) |
|---|---|
| C-H (aromatic) | 3000 - 3100 |
| C=N, C=C (aromatic) | 1400 - 1600 |
| C-F | 1000 - 1350 |
Reactivity and Stability
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Stability: 3-(4-fluoro-1H-pyrazol-1-yl)pyridine is expected to be a stable compound under normal laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents.
-
Reactivity: The pyridine ring can undergo electrophilic substitution, although it is generally less reactive than benzene. The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated. The pyrazole ring is relatively stable to oxidation and reduction.
Applications in Research and Drug Development
The pyrazolo-pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. [2][3]Derivatives of this scaffold have been investigated as inhibitors of various kinases, which are important targets in cancer therapy and other diseases. [4][9] The presence of the fluorine atom in 3-(4-fluoro-1H-pyrazol-1-yl)pyridine can enhance its binding affinity to target proteins and improve its pharmacokinetic properties. [4]This makes it an attractive starting point for the development of novel therapeutic agents. Specifically, it has the potential to be utilized in the synthesis of inhibitors for kinases such as anaplastic lymphoma kinase (ALK) and TANK-binding kinase 1 (TBK1). [9][10]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 3-(4-fluoro-1H-pyrazol-1-yl)pyridine.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. [11][12]* Handling: Avoid inhalation of dust and contact with skin and eyes. [11]Handle in a well-ventilated area or in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
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Disposal: Dispose of in accordance with local, state, and federal regulations. [11]
Conclusion
3-(4-fluoro-1H-pyrazol-1-yl)pyridine is a valuable heterocyclic compound with significant potential in the field of drug discovery. Its unique structural features, combining a fluorinated pyrazole with a pyridine ring, make it an important building block for the synthesis of novel bioactive molecules. This technical guide has provided a comprehensive overview of its chemical structure, properties, synthesis, and potential applications, serving as a valuable resource for researchers and scientists in the field.
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